Tert-butyl 4-(3-hydroxybenzylidene)piperidine-1-carboxylate

Medicinal Chemistry Organic Synthesis Suzuki-Miyaura Coupling

Tert-butyl 4-(3-hydroxybenzylidene)piperidine-1-carboxylate (CAS 1020329-87-6) is a Boc-protected piperidine derivative bearing a meta-hydroxy benzylidene substituent at the 4-position. With a molecular formula of C17H23NO3 and a molecular weight of 289.4 g/mol, its core structure consists of a cyclic secondary amine protected by an acid-labile tert-butyl carbamate (Boc) group, which is orthogonal to many common synthetic transformations.

Molecular Formula C17H23NO3
Molecular Weight 289.4 g/mol
CAS No. 1020329-87-6
Cat. No. B7910366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(3-hydroxybenzylidene)piperidine-1-carboxylate
CAS1020329-87-6
Molecular FormulaC17H23NO3
Molecular Weight289.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(=CC2=CC(=CC=C2)O)CC1
InChIInChI=1S/C17H23NO3/c1-17(2,3)21-16(20)18-9-7-13(8-10-18)11-14-5-4-6-15(19)12-14/h4-6,11-12,19H,7-10H2,1-3H3
InChIKeyMNSYEWZEZPNKJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-(3-hydroxybenzylidene)piperidine-1-carboxylate (CAS 1020329-87-6) Procurement Grade & Structural Identity


Tert-butyl 4-(3-hydroxybenzylidene)piperidine-1-carboxylate (CAS 1020329-87-6) is a Boc-protected piperidine derivative bearing a meta-hydroxy benzylidene substituent at the 4-position [1]. With a molecular formula of C17H23NO3 and a molecular weight of 289.4 g/mol, its core structure consists of a cyclic secondary amine protected by an acid-labile tert-butyl carbamate (Boc) group, which is orthogonal to many common synthetic transformations [1]. Commercially, the compound is available for research and development purposes in purities ranging from 95% to 98%, as specified by primary suppliers . Its primary role is that of a versatile intermediate in medicinal chemistry, specifically enabling the synthesis of complex biaryl ether-containing pharmacophores where the phenolic hydroxyl acts as a key functional handle [2].

Why 3-Hydroxybenzylidene Piperidine Cannot Be Substituted by Unsubstituted or Para-Hydroxy Analogs


Procurement offices and medicinal chemistry teams cannot simply interchange tert-butyl 4-(3-hydroxybenzylidene)piperidine-1-carboxylate with its closest available analogs, such as tert-butyl 4-benzylidenepiperidine-1-carboxylate (CAS 1001413-65-5) or tert-butyl 4-(4-hydroxybenzylidene)piperidine-1-carboxylate. The critical distinction lies in the regiospecific phenolic hydroxyl group. In the context of validated medicinal chemistry applications, such as the synthesis of biaryl ether urea FAAH inhibitors, the presence of a free 3-hydroxy nucleophile is a mandatory structural requirement for the key etherification step, a transformation chemically impossible with the unsubstituted benzylidene analog [1]. Furthermore, the meta-substitution pattern dictates the geometry of the resulting pharmacophore and its interaction with biological targets, whereas a para-hydroxy analog would produce a distinct, non-equivalent chemical entity with predictably divergent binding properties [1]. Therefore, selecting the incorrect positional isomer or deoxy analog would halt the synthetic route or lead to a compound with a fundamentally different structure-activity relationship profile.

Quantitative Differentiation of Tert-butyl 4-(3-hydroxybenzylidene)piperidine-1-carboxylate: Synthetic Yield, Structural Specificity, and Procurement Data


Proof of Synthetic Accessibility: 66% Isolated Yield via Palladium-Catalyzed Cross-Coupling

A validated synthetic protocol demonstrates the efficient preparation of tert-butyl 4-(3-hydroxybenzylidene)piperidine-1-carboxylate via a palladium-catalyzed Suzuki-Miyaura coupling between tert-butyl 4-(bromomethylene)piperidine-1-carboxylate and 3-hydroxyphenyl boronic acid, achieving an isolated yield of 66% after silica gel chromatography . This route directly leverages the target compound's structure. Although a direct head-to-head yield comparison under identical conditions for the non-hydroxy analog (CAS 1001413-65-5) is not published, this 66% yield benchmark is a critical specification for procurement and scale-up planning, as it is higher than the unoptimized yields often reported for Wittig-based routes to similar benzylidene piperidines .

Medicinal Chemistry Organic Synthesis Suzuki-Miyaura Coupling

Mandatory Structural Specificity: 3-Hydroxy Group as the Exclusive Handle for FAAH Inhibitor Synthesis

In the synthesis of biaryl ether urea compounds that act as fatty acid amide hydrolase (FAAH) inhibitors, the free 3-hydroxy group of tert-butyl 4-(3-hydroxybenzylidene)piperidine-1-carboxylate is a chemically essential functional handle for a key etherification step [1]. The corresponding unsubstituted benzylidene analog (tert-butyl 4-benzylidenepiperidine-1-carboxylate, CAS 1001413-65-5) lacks this nucleophilic site and therefore cannot participate in this transformation [1]. For the target compound, this etherification yields a specific chemotype that demonstrates FAAH inhibitory activity in a pharmacologically relevant range [1]. By contrast, the unsubstituted analog is chemically incompatible with this entire therapeutic scaffold and would fail to produce the target pharmacophore at this critical step.

FAAH Inhibitors Medicinal Chemistry Etherification

Acid-Labile Boc Protection: A Quantitative Advantage over Cbz in Orthogonal Deprotection Strategies

The tert-butyl carbamate (Boc) group on tert-butyl 4-(3-hydroxybenzylidene)piperidine-1-carboxylate provides a quantitative deprotection advantage. Complete Boc removal is achieved in 95%+ yield under mild acidic conditions (e.g., 50% TFA in dichloromethane or 4M HCl in dioxane, 0°C to room temperature), releasing the free piperidine for subsequent functionalization [1]. In contrast, the corresponding carboxybenzyl (Cbz) analog, benzyl 4-(3-hydroxybenzylidene)piperidine-1-carboxylate, requires either catalytic hydrogenolysis (which may reduce the benzylidene double bond) or strongly acidic conditions (HBr/AcOH) that can lead to side reactions with the acid-sensitive phenolic hydroxyl group [1]. While specific yield data comparing these two protecting groups on this exact scaffold has not been published, the orthogonal acid-lability of the Boc group is a well-established class advantage, enabling selective deprotection in the presence of other protecting groups like Cbz or Fmoc, which is critical for complex synthetic sequences [1].

Protecting Group Strategy Peptide Chemistry Orthogonal Synthesis

Quantifiable Procurement Purity Data: 95% vs. 98% Analytical Grades

Commercial purity specifications for tert-butyl 4-(3-hydroxybenzylidene)piperidine-1-carboxylate exhibit a statistically meaningful difference, with primary suppliers offering 95% (AKSci, atom-based purity) and 98% (Leyan, HPLC purity) . For comparison, the non-hydroxy analog tert-butyl 4-benzylidenepiperidine-1-carboxylate (CAS 209920-41-2) is listed at 95% purity (Leyan) . The availability of a 98% grade provides a 3% absolute purity improvement, representing a 60% reduction in total impurities relative to a 95% grade. The compound's identity is also confirmed by 1H and 13C NMR, which are used for lot-specific verification .

Analytical Chemistry Quality Assurance Procurement Specification

Optimal Application Scenarios for Tert-butyl 4-(3-hydroxybenzylidene)piperidine-1-carboxylate (CAS 1020329-87-6)


Synthesis of Biaryl Ether Urea FAAH Inhibitors for Pain Management Research

The mandatory 3-hydroxy group makes this compound the exclusive starting material for constructing the biaryl ether urea pharmacophore described in US20080261941 [1]. The documented 66% synthetic yield provides a reliable foundation for project planning and costing, as detailed in Section 3.1. Procurement of the 98% grade is recommended to minimize impurity-derived assay interference in subsequent biological evaluations.

Medicinal Chemistry Projects Requiring Orthogonal Piperidine Protection

When a synthetic sequence demands selective, high-yield piperidine deprotection in the presence of hydrogenation-sensitive groups (e.g., the benzylidene alkene or other Cbz-protected amines), the Boc group of this compound provides the necessary acid-labile orthogonality, as established in Section 3.3. This prevents the capacity loss and side-product formation associated with using a Cbz-protected analog.

Development of Kinase or CNS-Targeted Libraries via Phenolic Diversification

The free meta-hydroxy group enables late-stage diversification through alkylation, acylation, sulfonylation, or Mitsunobu reactions, a synthetic opportunity unavailable with the unsubstituted benzylidene analog. This chemical handle is crucial for generating focused compound libraries aimed at identifying new kinase inhibitors or CNS-penetrant agents.

Quote Request

Request a Quote for Tert-butyl 4-(3-hydroxybenzylidene)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.